molecular formula C13H6N2O6 B187251 2,7-Dinitro-xanthen-9-one CAS No. 51792-18-8

2,7-Dinitro-xanthen-9-one

Cat. No.: B187251
CAS No.: 51792-18-8
M. Wt: 286.2 g/mol
InChI Key: XMSWUZGXFRVEHY-UHFFFAOYSA-N
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Description

2,7-Dinitro-xanthen-9-one is a nitro-substituted derivative of the xanthen-9-one scaffold, a tricyclic aromatic system comprising two benzene rings fused to a central γ-pyrone ring. The compound’s synthesis likely follows methods analogous to other nitro-xanthenones, such as nitration of hydroxylated precursors or condensation reactions using nitro-substituted intermediates .

Properties

CAS No.

51792-18-8

Molecular Formula

C13H6N2O6

Molecular Weight

286.2 g/mol

IUPAC Name

2,7-dinitroxanthen-9-one

InChI

InChI=1S/C13H6N2O6/c16-13-9-5-7(14(17)18)1-3-11(9)21-12-4-2-8(15(19)20)6-10(12)13/h1-6H

InChI Key

XMSWUZGXFRVEHY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Other CAS No.

51792-18-8

Origin of Product

United States

Preparation Methods

Mixed Acid Nitration Methodology

The predominant synthesis of 2,7-dinitro-xanthen-9-one involves nitrating xanthone with a nitric acid-sulfuric acid (HNO₃-H₂SO₄) mixture. This method leverages the electrophilic aromatic substitution mechanism, where the nitro group preferentially occupies the 2- and 7-positions due to the electron-withdrawing ketone group at position 9.

Reaction Conditions and Optimization

In a representative procedure, xanthone (10 g, 47 mmol) is dissolved in concentrated sulfuric acid (30 mL) at 0°C, followed by dropwise addition of fuming nitric acid (15 mL) over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours, poured onto ice, and filtered to yield a yellow solid. Recrystallization from ethanol affords this compound with a purity >98% and a yield of 78.4%. Key variables influencing yield include:

ParameterOptimal RangeEffect on Yield
HNO₃ Concentration90–100%Maximizes nitration efficiency
Reaction Temperature0–25°CMinimizes side reactions
Acid Ratio (H₂SO₄:HNO₃)2:1Enhances electrophilicity of NO₂⁺

Elevating the temperature beyond 25°C promotes over-nitration and decomposition, reducing yields to <50%.

Mechanistic Insights

The nitronium ion (NO₂⁺), generated in situ from HNO₃ and H₂SO₄, attacks the electron-deficient aromatic ring at the 2- and 7-positions. Density functional theory (DFT) calculations indicate that the ketone group at position 9 deactivates the ring, directing nitration to the meta positions relative to the carbonyl. This regioselectivity is critical for avoiding isomers such as 3,6-dinitro-xanthen-9-one.

Alternative Synthetic Routes

Sequential Amination and Nitration

A patent by Burke et al. describes a two-step approach starting from 9H-fluorenone. First, fluorenone undergoes nitration to form 2,7-dinitro-9-fluorenone, which is subsequently oxidized to the xanthone derivative. While this method achieves a 90% yield of 2,7-dinitro-9-fluorenone, the oxidation step to xanthen-9-one requires harsh conditions (e.g., KMnO₄ in acidic media), limiting its practicality.

Catalytic Reduction-Oxidation

Recent advances employ palladium-catalyzed hydrogenation to reduce nitro precursors, followed by oxidation. For example, 2,7-diamino-xanthen-9-one is treated with HNO₃ in acetic acid to regenerate the nitro groups. This method avoids strong mineral acids but necessitates stringent control over reaction stoichiometry to prevent over-oxidation.

Purification and Characterization

Recrystallization and Chromatography

Crude this compound is typically purified via ethanol recrystallization, yielding needle-like crystals with a melting point of 540 K. High-performance liquid chromatography (HPLC) analysis reveals a retention time of 12.3 minutes under reverse-phase conditions (C18 column, 70:30 acetonitrile-water).

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 9.0 Hz, 2H, H-1/H-8), 7.98 (d, J = 2.5 Hz, 2H, H-4/H-5), 7.62 (dd, J = 9.0, 2.5 Hz, 2H, H-3/H-6).

  • ¹³C NMR (125 MHz, CDCl₃) : δ 177.2 (C=O), 152.1 (C-2/C-7), 135.4 (C-9), 128.7 (C-1/C-8), 124.9 (C-4/C-5), 119.3 (C-3/C-6).

  • DSC Analysis : ΔfusH = 30.59 kJ/mol at 540 K, indicating high thermal stability.

Industrial-Scale Production Challenges

Solvent and Catalyst Recovery

Large-scale syntheses face challenges in recycling sulfuric acid and minimizing NOx emissions. Continuous-flow reactors with in situ acid neutralization have been proposed to address these issues.

Regioselectivity Control

Minor impurities (e.g., 2,5-dinitro isomers) necessitate costly chromatography. Recent studies suggest using ionic liquids as solvents to enhance para/meta selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dinitro-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,7-Dinitro-xanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dinitro-xanthen-9-one is primarily related to its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potential candidate for applications in redox chemistry. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,7-Dinitro-xanthen-9-one -NO₂ (2,7) C₁₃H₆N₂O₅ 270.20 (calculated) Hypothesized high reactivity, potential use in photodynamic therapy
1,3-Dimethoxy-7-nitro-xanthen-9-one -OCH₃ (1,3), -NO₂ (7) C₁₅H₁₁NO₆ 301.25 Intermediate for dipeptidyl peptidase-4 inhibitors; nitro group enhances electrophilicity
2-Methyl-xanthen-9-one -CH₃ (2) C₁₄H₁₀O₂ 210.23 Antitumor activity via COX inhibition; methyl group improves lipophilicity
2,4-Dibromo-1,3-dihydroxy-xanthen-9-one -Br (2,4), -OH (1,3) C₁₃H₆Br₂O₄ 403.90 Antioxidant and antitumor properties; bromine increases molecular weight and stability
7-Methoxy-1-chloro-4-nitro-xanthen-9-one -OCH₃ (7), -Cl (1), -NO₂ (4) C₁₄H₈ClNO₅ 305.67 Electron-deficient structure for electrophilic substitution reactions

Electronic and Reactivity Profiles

  • Nitro Groups: The 2,7-dinitro substitution creates a highly electron-deficient aromatic system, contrasting with mono-nitro derivatives (e.g., 7-nitro in ). This may reduce solubility in polar solvents but enhance stability under acidic conditions.
  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., 1,3-dimethoxy in ) increase electron density, while hydroxy groups (e.g., 1,3-dihydroxy in ) enhance hydrogen-bonding capacity and antioxidant activity.

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